

Application Notes and Protocols for Measuring Tumor Hypoxia Following Surufatinib Treatment

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Compound of Interest

Compound Name: Surufatinib

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing tumor hypoxia in preclinical models following treatment with **surufatinib**, a multi-kinase inhibitor targeting VEGFR, FGFR, and CSF-1R. Given **surufatinib**'s potent anti-angiogenic and immunomodulatory properties, understanding its impact on the tumor microenvironment, particularly oxygenation, is critical for evaluating its efficacy and mechanisms of action.

Introduction to Surufatinib and Tumor Hypoxia

Surufatinib is an oral tyrosine kinase inhibitor that uniquely targets key pathways involved in tumor angiogenesis and immune evasion.^{[1][2]} By inhibiting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptor 1 (FGFR1), **surufatinib** potently blocks the formation of new blood vessels that supply tumors with oxygen and nutrients.^{[1][3]} Additionally, its inhibition of colony-stimulating factor-1 receptor (CSF-1R) modulates the tumor immune microenvironment by targeting tumor-associated macrophages (TAMs), which can contribute to a hypoxic and immunosuppressive milieu.^{[1][3]}

Tumor hypoxia, a state of low oxygen tension, is a common feature of solid tumors and is associated with therapeutic resistance, increased malignancy, and poor patient prognosis.^{[5][6]} Anti-angiogenic therapies like **surufatinib** can have complex and dynamic effects on tumor hypoxia. Initially, they may "normalize" the chaotic tumor vasculature, leading to improved blood flow and a transient decrease in hypoxia. However, prolonged treatment can lead to vessel regression and, consequently, increased hypoxia. Therefore, robust methods to

measure changes in tumor oxygenation are essential for understanding the full biological impact of **surufatinib**.

This document outlines several well-established techniques for measuring tumor hypoxia, providing detailed protocols adaptable for preclinical studies investigating **surufatinib**.

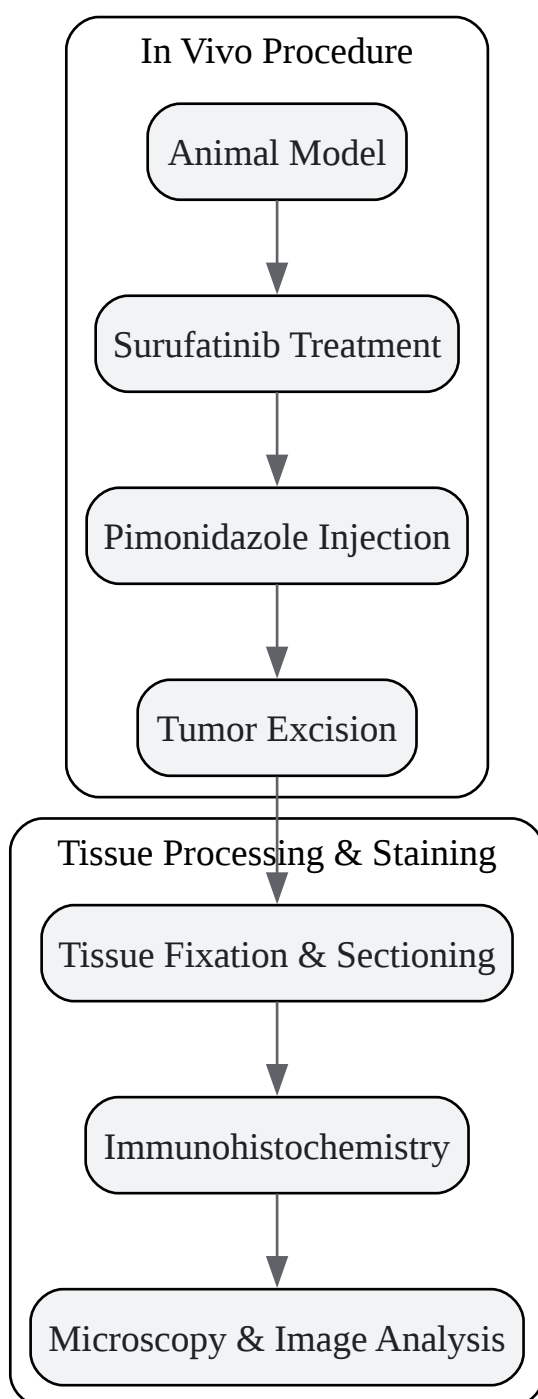
I. Exogenous Hypoxia Marker: Pimonidazole Adduct Immunohistochemistry

Pimonidazole is a 2-nitroimidazole compound that is reductively activated in hypoxic cells ($pO_2 < 10$ mmHg) and forms stable adducts with macromolecules.^[7] These adducts can be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions within tumor tissue.

Application

This method is ideal for obtaining a spatial map of hypoxia within a tumor section at a specific time point after **surufatinib** treatment. It is a widely used and reliable endpoint measurement in preclinical animal models.

Experimental Workflow



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Caption: Pimonidazole IHC workflow.

Protocol: Pimonidazole Staining of Frozen Tumor Sections

Materials:

- Pimonidazole hydrochloride (e.g., Hypoxyprobe™)
- Sterile 0.9% saline
- Anesthesia and euthanasia agents (per institutional guidelines)
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Microscope slides
- Acetone (pre-chilled at -20°C)
- Phosphate Buffered Saline with 0.1% Tween-20 (PBS-T)
- Blocking solution (e.g., 5% BSA or 20% Aqua Block in PBS)
- Primary antibody: Anti-pimonidazole mouse monoclonal antibody
- Secondary antibody: Fluorescently-labeled anti-mouse IgG
- DAPI nuclear counterstain
- Antifade mounting medium

Procedure:

- Pimonidazole Administration:
 - Prepare a fresh solution of pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline.
- [\[3\]](#)

- Administer pimonidazole to tumor-bearing mice via intravenous (tail vein) injection at a dosage of 60 mg/kg.[3][7] This should be done at the desired time point after the final dose of **surufatinib**.
- Allow the pimonidazole to circulate for 90 minutes.[3][7]
- Tissue Collection and Processing:
 - Euthanize the mice according to approved institutional protocols.
 - Excise the tumors promptly, weigh them, and snap-freeze in liquid nitrogen or embed directly in OCT compound and freeze on dry ice.[3] Store at -80°C until sectioning.
 - Using a cryostat, cut 10 µm-thick sections and mount them on microscope slides.[3]
- Immunohistochemical Staining:
 - Air dry the frozen slides for 30-60 minutes at room temperature.
 - Fix the sections in pre-chilled acetone for 2 minutes.[3]
 - Briefly air dry and then rehydrate the sections by washing twice with PBS-T for 5 minutes each.[3]
 - Incubate the sections with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.[3]
 - Dilute the primary anti-pimonidazole antibody in blocking solution according to the manufacturer's instructions.
 - Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[3]
 - Wash the slides three times with PBS-T for 5 minutes each.[3]
 - Dilute the fluorescently-labeled secondary antibody in blocking solution.

- Incubate the sections with the secondary antibody for 1 hour at room temperature, protected from light.[\[3\]](#)
- Wash the slides four times with PBS-T for 5 minutes each, protected from light.[\[3\]](#)
- Counterstain with DAPI for 5 minutes to visualize cell nuclei.
- Rinse briefly with PBS-T.
- Mount a coverslip using antifade mounting medium.
- Image Acquisition and Analysis:
 - Visualize the slides using a fluorescence microscope.
 - Capture images of the pimonidazole staining (hypoxic regions) and DAPI (total cells).
 - Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total tumor area using image analysis software (e.g., ImageJ).

Data Presentation

Treatment Group	Duration of Treatment	Hypoxic Fraction (%) (Mean \pm SD)
Vehicle Control	14 days	25.3 \pm 5.1
Surufatinib (Low Dose)	14 days	15.8 \pm 3.9
Surufatinib (High Dose)	14 days	10.2 \pm 2.5
Vehicle Control	28 days	28.1 \pm 6.2
Surufatinib (High Dose)	28 days	18.5 \pm 4.7

II. Endogenous Hypoxia Marker: HIF-1 α

Immunohistochemistry

Hypoxia-Inducible Factor 1-alpha (HIF-1 α) is a transcription factor that is stabilized under hypoxic conditions and degraded in the presence of oxygen. It is a key regulator of the cellular

response to hypoxia. Immunohistochemical detection of nuclear HIF-1 α is a widely used method to identify hypoxic cells.

Application

This technique provides an assessment of the endogenous cellular response to hypoxia. It is often used in conjunction with pimonidazole staining to provide a more comprehensive picture of the hypoxic tumor microenvironment. As **surufatinib** may affect signaling pathways that influence HIF-1 α stability, this measurement is particularly relevant.

Protocol: HIF-1 α Staining of Paraffin-Embedded Tumor Sections

Materials:

- 10% Neutral Buffered Formalin
- Standard tissue processing reagents (ethanol series, xylene)
- Paraffin wax
- Microtome
- Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
- 3% Hydrogen Peroxide
- Blocking solution (e.g., PBS + 10% goat serum)
- Primary antibody: Rabbit anti-HIF-1 α antibody
- Secondary antibody: HRP-conjugated anti-rabbit antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Permanent mounting medium

Procedure:

- Tissue Collection and Processing:
 - Excise tumors at the experimental endpoint and fix in 10% neutral buffered formalin for 24 hours.
 - Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
 - Cut 5 μ m-thick sections using a microtome and mount on slides.
- Deparaffinization and Rehydration:
 - Heat slides at 65°C for 1 hour.[\[2\]](#)
 - Wash slides twice in xylene (5 minutes each).[\[2\]](#)
 - Rehydrate through a series of ethanol washes: 100% (2x, 5 min each), 95%, 70%, 50%, and finally distilled water.[\[2\]](#)
- Antigen Retrieval:
 - Immerse slides in antigen retrieval solution.[\[2\]](#)
 - Heat the solution to 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).[\[2\]](#)
 - Allow slides to cool in the buffer for 20 minutes at room temperature.[\[2\]](#)
- Immunohistochemical Staining:
 - Wash slides with TBST (Tris-Buffered Saline with 0.1% Tween-20).[\[2\]](#)
 - Inactivate endogenous peroxidases by incubating sections in 3% hydrogen peroxide for 10 minutes.[\[2\]](#)
 - Rinse with TBST.
 - Apply blocking solution for 1 hour at room temperature.[\[2\]](#)

- Dilute the primary anti-HIF-1 α antibody in blocking buffer and apply to sections. Incubate overnight at 4°C.[2]
- Wash slides three times with TBST.[2]
- Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. [2]
- Wash slides three times with TBST.[2]
- Apply freshly prepared DAB substrate and incubate until a brown color develops (typically 2-5 minutes).[2]
- Rinse with distilled water to stop the reaction.[2]
- Counterstain with hematoxylin.[2]
- Dehydrate, clear, and mount with a permanent mounting medium.[2]
- Image Acquisition and Analysis:
 - Scan slides using a brightfield microscope.
 - Quantify HIF-1 α expression by scoring the percentage of positive nuclei and the staining intensity, or by using automated image analysis software.

Data Presentation

Treatment Group	Duration of Treatment	HIF-1 α Positive Nuclei (%) (Mean \pm SD)
Vehicle Control	14 days	35.2 \pm 7.8
Surufatinib	14 days	18.9 \pm 4.5
Vehicle Control	28 days	38.6 \pm 8.1
Surufatinib	28 days	25.4 \pm 6.3

III. Non-Invasive Imaging Techniques

Non-invasive imaging allows for longitudinal monitoring of tumor hypoxia within the same animal over the course of **surufatinib** treatment. This is a powerful approach to understanding the dynamic changes in the tumor microenvironment.

Blood Oxygen Level-Dependent (BOLD) MRI

BOLD-MRI measures changes in the magnetic properties of hemoglobin as it transitions from oxygenated to deoxygenated states.^[8] An increase in deoxygenated hemoglobin, indicative of higher oxygen extraction and thus hypoxia, leads to a change in the R2* relaxation rate.^[1]

To longitudinally and non-invasively assess changes in tumor blood oxygenation in response to **surufatinib**. This method is particularly useful for observing the early vascular normalization effects of the drug.

Materials:

- MRI scanner equipped for small animal imaging
- Anesthesia system (e.g., isoflurane)
- Gas delivery system for medical air and 100% oxygen
- Physiological monitoring equipment

Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse.
 - Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.
 - Maintain the animal's body temperature and monitor physiological parameters throughout the scan.
- Image Acquisition:
 - Acquire baseline anatomical T2-weighted images to locate the tumor.

- Perform a multi-gradient echo (mGRE) sequence to acquire BOLD images while the animal breathes medical air. This allows for the calculation of the baseline $R2^*$ map.
- Switch the breathing gas to 100% oxygen (oxygen challenge).
- Repeat the mGRE sequence during the oxygen challenge to acquire a second set of BOLD images.
- The difference in $R2^*$ ($\Delta R2^*$) between the medical air and oxygen breathing states provides a measure of vascular reactivity and oxygenation.
- Data Analysis:
 - Co-register the anatomical and BOLD images.
 - Generate $R2^*$ maps for both baseline and oxygen challenge conditions.
 - Calculate the $\Delta R2^*$ map ($R2_{air} - R2_{oxygen}$).
 - A smaller $\Delta R2^*$ is indicative of more severe hypoxia, as there is less capacity for an increase in blood oxygenation.
 - Perform this imaging procedure at baseline (before treatment) and at multiple time points during **surufatinib** therapy.

18F-Fluoromisonidazole (18F-FMISO) PET Imaging

^{18}F -FMISO is a positron-emitting radiotracer that, similar to pimonidazole, is selectively trapped in hypoxic cells.[9][10] PET imaging with ^{18}F -FMISO allows for the non-invasive, three-dimensional visualization and quantification of tumor hypoxia.[10]

To longitudinally and quantitatively measure changes in the hypoxic fraction of tumors throughout a course of **surufatinib** treatment.

Materials:

- ^{18}F -FMISO radiotracer

- Small animal PET/CT scanner
- Anesthesia system
- Dose calibrator

Procedure:

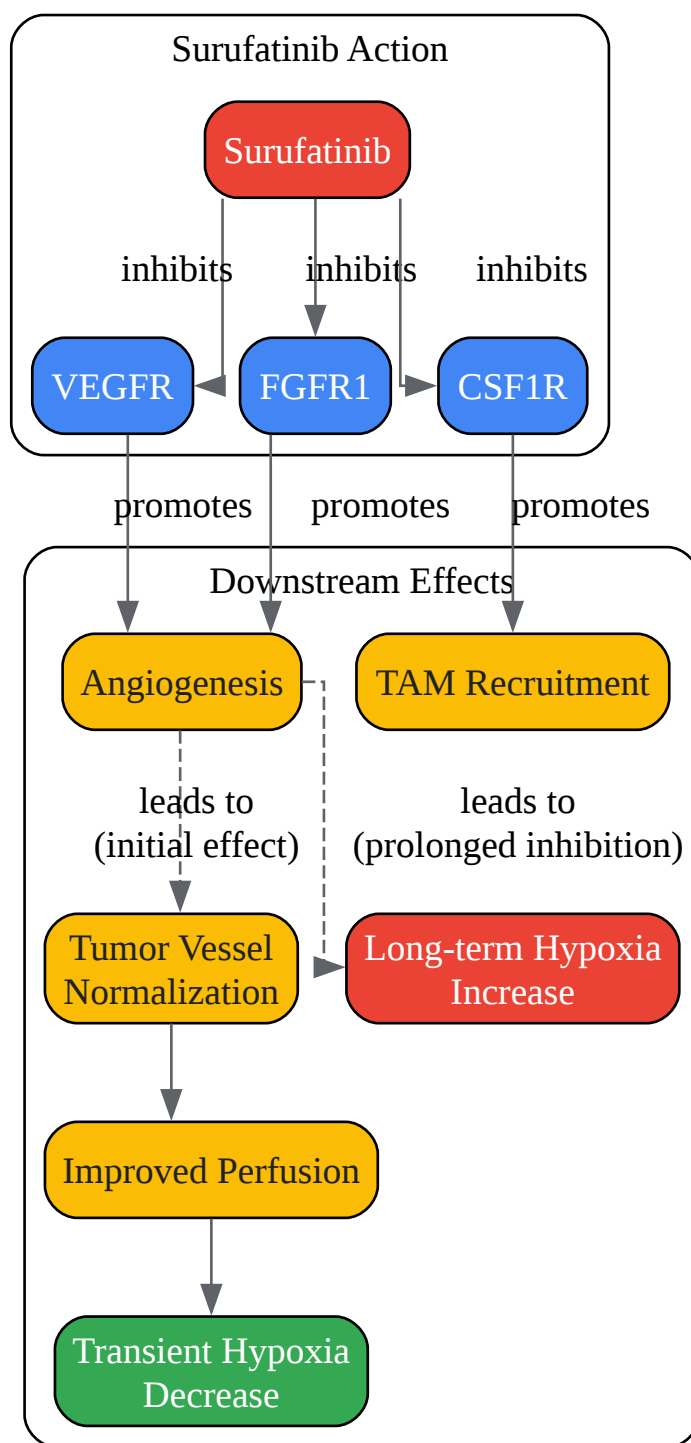
- Tracer Administration:
 - Anesthetize the tumor-bearing mouse.
 - Administer a known activity of ^{18}F -FMISO (e.g., 3.7 MBq/kg) via intravenous injection.[\[11\]](#)
- Image Acquisition:
 - Allow the tracer to distribute and accumulate in hypoxic tissues for 2-4 hours.[\[12\]](#)
 - Position the anesthetized animal in the PET/CT scanner.
 - Perform a CT scan for anatomical co-registration and attenuation correction.
 - Acquire a static PET scan over the tumor region for 20-30 minutes.[\[11\]](#)
- Data Analysis:
 - Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.
 - Fuse the PET and CT images.
 - Draw regions of interest (ROIs) around the tumor on the CT images and project them onto the PET data.
 - Calculate the standardized uptake value (SUV) for the tumor.
 - Determine the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio to quantify tracer uptake, which correlates with the degree of hypoxia. A T/B ratio ≥ 1.2 is often considered indicative of hypoxia.[\[9\]](#)

- Repeat this procedure at baseline and various time points during **surufatinib** treatment to monitor changes.

Data Presentation for Imaging Studies

Treatment Group	Time Point	Mean Tumor R2* (s ⁻¹) (Mean ± SD)	Mean Tumor 18F-FMISO SUVmax (Mean ± SD)
Surufatinib	Baseline	35.1 ± 4.2	2.1 ± 0.4
Day 7	28.5 ± 3.8	1.6 ± 0.3	
Day 21	33.8 ± 4.5	1.9 ± 0.5	
Vehicle Control	Baseline	34.8 ± 4.6	2.0 ± 0.5
Day 7	35.5 ± 4.1	2.1 ± 0.4	
Day 21	37.2 ± 5.0	2.4 ± 0.6	

IV. Signaling Pathway and Logic Diagrams



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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Tumor Hypoxia Following Surufatinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612014#techniques-for-measuring-tumor-hypoxia-after-surufatinib-treatment>]

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